![molecular formula C21H19N3O3S B5767632 N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5767632.png)
N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide, also known as PEPB, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. PEPB is a small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling pathways. In
作用机制
N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide inhibits the activity of PTP1B by binding to its catalytic domain. This results in an increase in insulin signaling pathways, leading to improved glucose uptake and utilization. N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide also activates the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It also reduces body weight and adiposity in obese animals. In addition, N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide has been shown to increase energy expenditure and reduce hepatic lipid accumulation.
实验室实验的优点和局限性
One advantage of using N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide in lab experiments is its specificity for PTP1B inhibition. This allows for the study of the role of PTP1B in insulin signaling pathways without the interference of other signaling molecules. However, N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide has a relatively short half-life in vivo, which can limit its effectiveness in long-term experiments.
未来方向
Future research on N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide could focus on its potential therapeutic applications in the treatment of diabetes and obesity. This could involve the development of more potent and selective PTP1B inhibitors based on the structure of N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide. In addition, the effects of N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide on other signaling pathways involved in energy metabolism could be explored. Finally, the development of novel drug delivery systems could improve the effectiveness of N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide in vivo.
合成方法
The synthesis of N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide involves the reaction of 4-aminobenzoyl chloride with N-(phenylsulfonyl)ethanehydrazide in the presence of triethylamine. The resulting product is then treated with sodium hydroxide to yield N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide. The overall yield of this synthesis method is approximately 50%.
科学研究应用
N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide has been extensively studied for its potential therapeutic applications in the treatment of diabetes and obesity. PTP1B is a negative regulator of insulin signaling, and its inhibition by N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide can improve insulin sensitivity and glucose homeostasis. In addition, N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide has been shown to reduce body weight and adiposity in animal models of obesity.
属性
IUPAC Name |
N-[4-[(E)-N-(benzenesulfonamido)-C-methylcarbonimidoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-16(23-24-28(26,27)20-10-6-3-7-11-20)17-12-14-19(15-13-17)22-21(25)18-8-4-2-5-9-18/h2-15,24H,1H3,(H,22,25)/b23-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VONAOLQGOZPIDD-XQNSMLJCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNS(=O)(=O)C1=CC=CC=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NS(=O)(=O)C1=CC=CC=C1)/C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{(1E)-1-[2-(phenylsulfonyl)hydrazinylidene]ethyl}phenyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

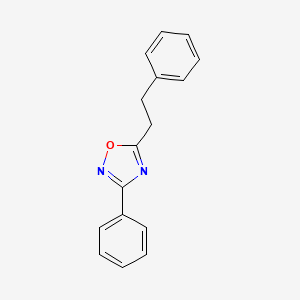

![2-nitro-1-phenoxy-4-[(trifluoromethyl)sulfonyl]benzene](/img/structure/B5767569.png)
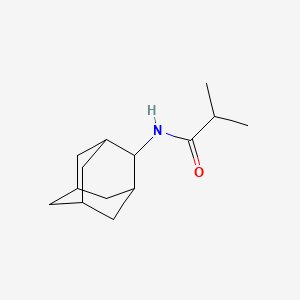
![2-[(2-fluorobenzyl)oxy]-N-(6-methyl-2-pyridinyl)benzamide](/img/structure/B5767577.png)

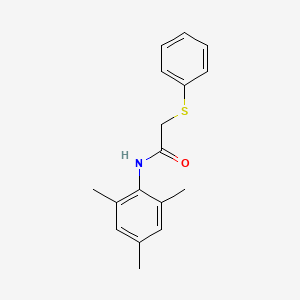
![2-(4-{2-[(3,4-dimethylphenoxy)acetyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetamide](/img/structure/B5767610.png)
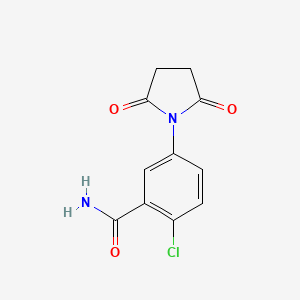
![ethyl 2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5767621.png)
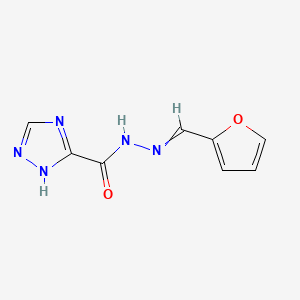
![5-[(4-nitrobenzylidene)amino]-2,4-pyrimidinediol](/img/structure/B5767624.png)
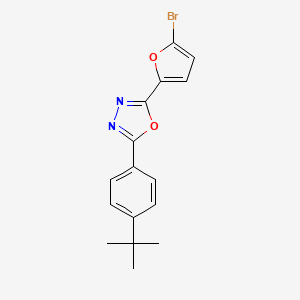
![5-(1-piperidinyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5767645.png)